molecular formula C5H6NNaO3 B1323548 Sodium 5-oxopyrrolidine-2-carboxylate CAS No. 54571-67-4

Sodium 5-oxopyrrolidine-2-carboxylate

Cat. No. B1323548
CAS RN: 54571-67-4
M. Wt: 151.1 g/mol
InChI Key: CRPCXAMJWCDHFM-UHFFFAOYSA-M
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Description

Sodium 5-oxopyrrolidine-2-carboxylate, also known as Sodium (S)-5-oxopyrrolidine-2-carboxylate, is a compound with the molecular formula C5H6NNaO3 and a molecular weight of 151.1 . It is a solid or viscous liquid and is derived from glutamic acid, which is found in wheat, sugar cane, and many other plants .


Synthesis Analysis

The synthesis of Sodium 5-oxopyrrolidine-2-carboxylate involves the sodium hydride-assisted coupling of pyroglutamic acid with 1,3-diiodopropane under a nitrogen atmosphere . The intermediate thus formed is allowed to react with ethylenediamine in acetonitrile .


Molecular Structure Analysis

The InChI code for Sodium 5-oxopyrrolidine-2-carboxylate is 1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 . The compound has a number of heavy atoms: 10, a fraction Csp3: 0.6, a number of rotatable bonds: 1, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 1.0 .


Physical And Chemical Properties Analysis

Sodium 5-oxopyrrolidine-2-carboxylate has a density of 1.27 . It is very soluble, with a solubility of 139.0 mg/ml or 0.923 mol/l . The compound has a Log Po/w (iLOGP) of -9.78 .

Scientific Research Applications

    Cancer Research

    Sodium 5-oxopyrrolidine-2-carboxylate has been used in the development of anti-cancer compounds. It was synthesized by the sodium hydride-assisted coupling of pyroglutamic acid with 1,3-diiodopropane under a nitrogen atmosphere . The compounds exhibited good activities towards MCF-7 (wild type) cancer cell lines .

    Chemical Synthesis

    Sodium 5-oxopyrrolidine-2-carboxylate serves as a chiral building block in asymmetric synthesis . It is used by medicinal chemists to obtain compounds for the treatment of human diseases .

    Pharmaceutical Research

    Sodium 5-oxopyrrolidine-2-carboxylate is used in drug discovery as a versatile scaffold for novel biologically active compounds .

    Biochemistry

    Sodium 5-oxopyrrolidine-2-carboxylate is considered a natural moisturising factor of the skin and is found in human skin .

    Molecular Biology

    Sodium 5-oxopyrrolidine-2-carboxylate is used in research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

    Organic Chemistry

    Sodium 5-oxopyrrolidine-2-carboxylate is used in the field of organic chemistry as a building block for various chemical reactions .

    Skin Care Products

    Sodium 5-oxopyrrolidine-2-carboxylate is used in many types of skin care products including creams, gels, lotions, hair care products, and mouthwashes .

    Drug Discovery

    Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

    Cosmetics

    Sodium 5-oxopyrrolidine-2-carboxylate is used in many types of cosmetic products including creams, gels, lotions, hair care products, and decorative cosmetics .

  • Heterocyclic Scaffolds in Drug Discovery

    The five-membered pyrrolidine ring, a part of Sodium 5-oxopyrrolidine-2-carboxylate, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Safety And Hazards

Sodium 5-oxopyrrolidine-2-carboxylate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

sodium;5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPCXAMJWCDHFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885432
Record name Proline, 5-oxo-, sodium salt (1:1)
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Molecular Weight

151.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-oxopyrrolidine-2-carboxylate

CAS RN

54571-67-4
Record name Sodium DL-pyroglutamate
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Record name Proline, 5-oxo-, sodium salt (1:1)
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Record name Proline, 5-oxo-, sodium salt (1:1)
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Record name Sodium 5-oxo-DL-prolinate
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Record name SODIUM PYRROLIDONE CARBOXYLATE
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